![molecular formula C30H25ClN2O5 B11936711 Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 882865-85-2](/img/structure/B11936711.png)
Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-a][1,10]phenanthroline core. This core is then functionalized with a 4-chlorobenzoyl group and diisopropyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Applications De Recherche Scientifique
DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Mécanisme D'action
The mechanism of action of DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their structure and function. This binding can modulate various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE can be compared with other similar compounds, such as:
DIISOPROPYL 11-(4-BROMOBENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE: This compound has a bromine atom instead of chlorine, which can affect its reactivity and interactions.
DIISOPROPYL 11-([1,1’-BIPHENYL]-4-YLCARBONYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE: This compound has a biphenyl group instead of a benzoyl group, leading to different structural and functional properties. The uniqueness of DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
882865-85-2 |
|---|---|
Formule moléculaire |
C30H25ClN2O5 |
Poids moléculaire |
529.0 g/mol |
Nom IUPAC |
dipropan-2-yl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C30H25ClN2O5/c1-16(2)37-29(35)23-22-14-11-19-8-7-18-6-5-15-32-25(18)26(19)33(22)27(24(23)30(36)38-17(3)4)28(34)20-9-12-21(31)13-10-20/h5-17H,1-4H3 |
Clé InChI |
ZZFSABXPZVNMLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Cl)C5=C(C=CC=N5)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B11936634.png)
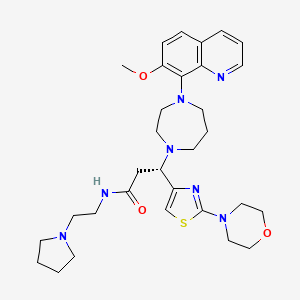
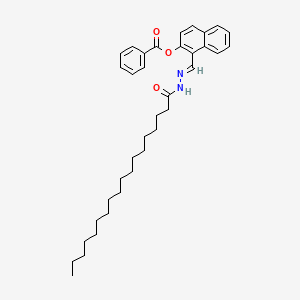
![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
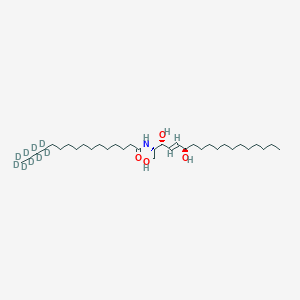
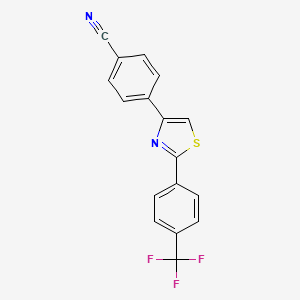
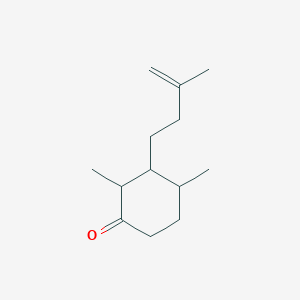
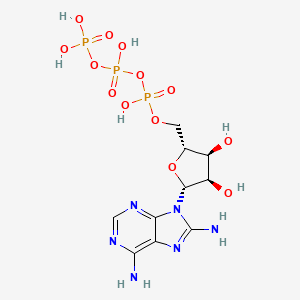
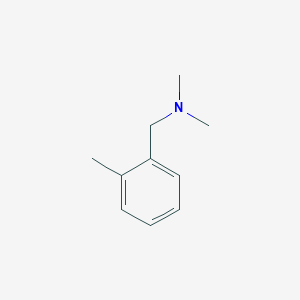
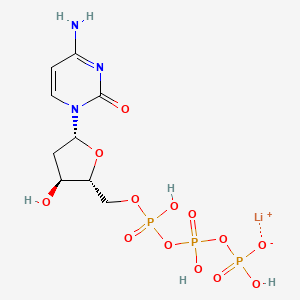
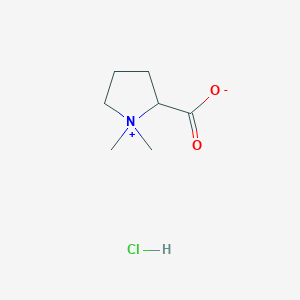
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)
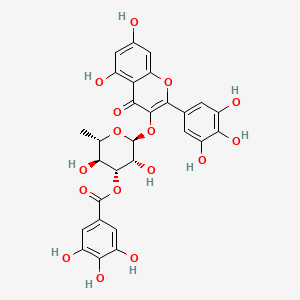
![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
